BenchChemオンラインストアへようこそ!

Amicarbalide diisethionate

Babesia bovis in vitro screening ID50

Amicarbalide diisethionate (CAS 3671-72-5) is an aromatic diamidine derivative, historically trademarked as Diampron, that functions as a piroplasmocide with therapeutic activity against Babesia and Anaplasma infections in livestock. Its molecular structure features a central carbanilide (diphenylurea) scaffold symmetrically substituted with two amidine moieties, a chemotype shared with other veterinary antiprotozoal agents such as diminazene aceturate and imidocarb dipropionate.

Molecular Formula C19H28N6O9S2
Molecular Weight 548.6 g/mol
CAS No. 3671-72-5
Cat. No. B1665975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmicarbalide diisethionate
CAS3671-72-5
Synonymsamicarbalide diisethionate
Diampron
Molecular FormulaC19H28N6O9S2
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
InChIInChI=1S/C15H16N6O.2C2H6O4S/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;2*3-1-2-7(4,5)6/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*3H,1-2H2,(H,4,5,6)
InChIKeyPWUMRNFCZFZXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amicarbalide diisethionate: Core Profile and Procurement Context for a Piroplasmocidal Aromatic Diamidine


Amicarbalide diisethionate (CAS 3671-72-5) is an aromatic diamidine derivative, historically trademarked as Diampron, that functions as a piroplasmocide with therapeutic activity against Babesia and Anaplasma infections in livestock [1]. Its molecular structure features a central carbanilide (diphenylurea) scaffold symmetrically substituted with two amidine moieties, a chemotype shared with other veterinary antiprotozoal agents such as diminazene aceturate and imidocarb dipropionate [2]. The diisethionate salt form confers high aqueous solubility (~100 g/100 mL at ambient temperature), a practical attribute for parenteral formulation [3]. While amicarbalide diisethionate has been employed in cattle, equine, and canine babesiosis and anaplasmosis, its clinical use has been largely superseded in many regions by imidocarb and diminazene; however, it retains procurement relevance in specific experimental and comparative research contexts [4].

Why Amicarbalide diisethionate Cannot Be Simply Replaced by Imidocarb or Diminazene: A Quantitative Case for Differential Selection


Although amicarbalide diisethionate, diminazene aceturate, and imidocarb dipropionate belong to the same aromatic diamidine class prescribed for bovine babesiosis, they exhibit distinct species-specific therapeutic indices, inherent prophylactic potencies, mechanistic nuances, and safety margins that preclude generic interchange [1]. Direct comparative animal studies reveal that amicarbalide is associated with a shorter relapse interval and a higher relapse rate in canine B. canis infections compared to isometamidium or diminazene [2]. Furthermore, in rodent models, imidocarb demonstrates a superior babesicidal effect and a higher LD50/ED50 ratio relative to amicarbalide [3]. Yet, amicarbalide has been reinvestigated as a versatile medicinal chemistry starting point, where structural modification yields fast-acting antimalarial leads (e.g., SC83288) with favorable pharmacokinetic profiles, indicating that its core scaffold offers tractable optimization vectors not equally accessible with every diamidine [4]. This confluence of specific liabilities and exploitable chemical properties underscores why a simple switch to a generic alternative is scientifically unjustified.

Quantitative Differentiation of Amicarbalide diisethionate: Head-to-Head Evidence Against Imidocarb, Diminazene, and Isometamidium


In Vitro Babesicidal Potency: Rank-Order Activity Against B. bovis Cultures

In a [3H]hypoxanthine incorporation assay using Babesia bovis cultures, amicarbalide diisethionate demonstrated an ID50 of 5–10 ng/mL (17–34 nM), compared with imidocarb dipropionate at 3 ng/mL (8.6 nM) [1]. This indicates that imidocarb is approximately 2- to 4-fold more potent on a molar basis in this in vitro system, establishing that amicarbalide does not outperform imidocarb but occupies a defined intermediate potency range among established babesicides.

Babesia bovis in vitro screening ID50

Comparative Therapeutic Efficacy and Relapse Dynamics in Canine Babesiosis

In experimentally induced canine B. canis infections, amicarbalide treatment resulted in a significantly shorter relapse interval and more frequent relapses compared with isometamidium and diminazene. Only half of the dogs treated with isometamidium or diminazene relapsed, whereas the relapse burden was higher in the amicarbalide group, suggesting inferior ability to achieve parasitological sterilization [1]. This comparative pharmacodynamic observation is a critical differentiator for veterinary procurement decisions where prolonged suppression or sterilization is prioritized.

Babesia canis relapse interval canine babesiosis

Acute Toxicity and Therapeutic Index in Rodent Models: Imidocarb vs. Amicarbalide

In mice and rats, imidocarb dihydrochloride demonstrated a greater babesicidal effect than amicarbalide diisethionate and a higher LD50/ED50 ratio, indicating a superior therapeutic index [1]. Although both compounds showed comparable prophylactic effects in mice, imidocarb's higher safety margin (LD50/ED50 ratio) directly supports its preferential selection for routine veterinary use where repeated administration or accidental overdosing pose risks.

LD50 ED50 therapeutic index

Dose-Dependent Anaplasmosis Control and Organ-Specific Toxicity in Cattle

In splenectomized and intact cattle, a total dose of 20 mg/kg amicarbalide administered subcutaneously in two divided doses effectively controlled acute Anaplasma marginale and A. centrale infections, but at 40 mg/kg and higher, potent hepatotoxic and nephrotoxic effects were observed [1]. This narrow therapeutic window (effective at 20 mg/kg, toxic at ≥40 mg/kg, representing a ≤2-fold safety margin) is a key differentiator from imidocarb, which typically has a wider safety margin in cattle.

Anaplasma marginale hepato-nephrotoxicity therapeutic window

Comparative Aqueous Solubility: Diisethionate Salt vs. Other Diamidine Salts

Amicarbalide diisethionate exhibits high aqueous solubility of approximately 100 g/100 mL, a property conferred by the diisethionate counterion that markedly exceeds the solubility of the free base and many other diamidine salts [1]. In contrast, diminazene aceturate and imidocarb dipropionate show considerably lower aqueous solubility, often requiring co-solvents or specialized formulations for parenteral administration. This exceptional solubility simplifies the preparation of concentrated injectable solutions and may reduce formulation-related variability in research settings.

aqueous solubility formulation salt selection

Medicinal Chemistry Tractability: Amicarbalide as a Starting Scaffold for Optimized Antimalarials

A medicinal chemistry program starting from amicarbalide generated SC81458 and the clinical candidate SC83288, achieving fast-acting antiplasmodial activity with favourable preclinical pharmacokinetic and toxicological profiles [1]. Amicarbalide itself shows an IC50 of ~10 nM against P. falciparum in vitro [1]. These optimized derivatives, which retain the diamidine scaffold, exhibit a distinct resistance determinant (PfATP6) compared to artemisinin derivatives, suggesting that amicarbalide-based chemotypes offer a novel mode of action with potential for circumventing existing resistance mechanisms. This scaffold tractability differentiates amicarbalide from other diamidines not extensively exploited in medicinal chemistry.

medicinal chemistry SC83288 scaffold optimization

Application Scenarios for Amicarbalide diisethionate Based on Quantitative Differentiation Evidence


Veterinary Babesicide Screening and Comparative Pharmacology Studies

Where a research programme requires a diamidine comparator with defined intermediate in vitro potency (ID50 17–34 nM against B. bovis) and a quantifiably shorter relapse interval in canine models, amicarbalide diisethionate serves as an essential positive control or reference compound. Its use enables benchmark calibration of novel babesicides against an agent that is less potent than imidocarb but structurally related, facilitating structure-activity relationship (SAR) analysis [1]. The high aqueous solubility also simplifies preparation of dose–response matrices in microplate-based assays [2].

Antiprotozoal Drug Discovery and Lead Optimization Starting Scaffold

The amicarbalide scaffold has been successfully derivatized into a fast-acting antimalarial clinical candidate (SC83288) with a potentially novel mode of action involving PfATP6, as evidenced by deep sequencing of resistant parasites [1]. Medicinal chemistry groups focused on apicomplexan targets can procure amicarbalide diisethionate as a tractable starting point for analogue synthesis, leveraging its diamidine core to explore novel chemotypes that circumvent artemisinin resistance mechanisms.

Cattle Anaplasmosis Experimental Infection Models Requiring Narrow-Window Dosing

In experimental bovine anaplasmosis models, amicarbalide diisethionate at 20 mg/kg (divided dose) effectively controls acute A. marginale and A. centrale infections in both intact and splenectomized cattle, while the narrow therapeutic window (toxic threshold at ≥40 mg/kg) provides a sensitive system for studying dose-dependent toxicity and therapeutic index [1]. This makes it a valuable tool for pharmacotoxicology training and for evaluating drug safety margins in veterinary education and research.

Formulation Development and Solubility-Enabling Salt Screening Studies

The extreme aqueous solubility of amicarbalide diisethionate (~100 g/100 mL) makes it an ideal model compound for investigating the impact of counterion selection on parenteral formulation performance [1]. Formulation scientists can use it as a positive control for high-solubility diamidine salts when benchmarking novel solubilization technologies or lyophilized powder reconstitution characteristics.

Quote Request

Request a Quote for Amicarbalide diisethionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.